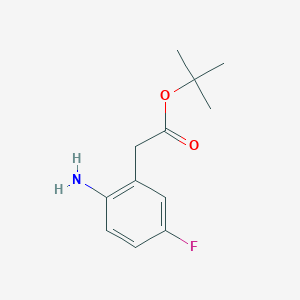

Tert-butyl2-(2-amino-5-fluorophenyl)acetate

Description

Tert-butyl 2-(2-amino-5-fluorophenyl)acetate is a fluorinated aromatic ester characterized by a tert-butyl ester group and a 2-amino-5-fluorophenyl substituent. This compound is of interest in pharmaceutical chemistry due to the tert-butyl group’s role in enhancing metabolic stability and solubility, making it a common motif in prodrug design . The fluorine atom and amino group at the 5- and 2-positions, respectively, influence electronic properties and intermolecular interactions, which are critical for biological activity and synthetic pathways.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

tert-butyl 2-(2-amino-5-fluorophenyl)acetate |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3 |

InChI Key |

QWDSHESVMKQKKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C(C=CC(=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-5-fluorobenzoic acid and tert-butyl bromoacetate.

Reaction Steps:

Industrial Production Methods: Industrial production of tert-butyl 2-(2-amino-5-fluorophenyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group in the compound can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amino group.

Coupling Reactions: The aromatic ring can undergo coupling reactions such as Suzuki-Miyaura coupling, especially useful in forming carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the amino group.

Reduction Products: Reduced forms of the amino group.

Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Employed in catalytic reactions to form new carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Agrochemicals: Potential use in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-5-fluorophenyl)acetate depends on its application. In catalytic reactions, it may act as a ligand or intermediate, facilitating the formation of new bonds. In biological systems, the fluorine atom can enhance the compound’s interaction with specific enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares tert-butyl 2-(2-amino-5-fluorophenyl)acetate with key analogues:

*Calculated based on formula from .

Key Observations:

- Steric and Electronic Effects: The tert-butyl group in all compounds provides steric protection, enhancing stability. Bromine in 5g increases molecular weight and intermolecular forces, raising its melting point compared to 5e .

- Functional Group Reactivity: The acetate ester in the target compound is more hydrolytically labile than the carbamate in CAS 756839-26-6, which resists basic conditions .

- Spectral Signatures: IR spectra confirm C=O stretches for esters (1716–1744 cm⁻¹) and carbamates (~1693 cm⁻¹), aiding structural differentiation .

Biological Activity

Tert-butyl 2-(2-amino-5-fluorophenyl)acetate is an organic compound that has garnered attention in biological research due to its potential pharmacological applications. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorinated phenyl ring. The fluorine atom's position on the phenyl ring significantly influences the compound's chemical reactivity and biological activity. The molecular formula is C12H16FNO2 with a molecular weight of approximately 229.26 g/mol.

The biological activity of tert-butyl 2-(2-amino-5-fluorophenyl)acetate is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets, while the tert-butyl ester group may influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion.

Anticancer Properties

Research indicates that tert-butyl 2-(2-amino-5-fluorophenyl)acetate exhibits anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of fluorinated amino acids have been shown to affect protein structure and function, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies

- Cell Line Studies : A study evaluated the effects of tert-butyl 2-(2-amino-5-fluorophenyl)acetate on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

- In Vivo Models : In animal models, administration of the compound demonstrated a reduction in tumor size compared to control groups. This suggests potential for therapeutic use in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced cell viability in cancer lines | |

| Antimicrobial | Activity against specific bacteria | |

| Neuroprotective | Potential protective effects observed |

Table 2: Mechanism Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.